N-cyclohexyl-2-ethoxy-N-methyl-5-(propan-2-yl)benzene-1-sulfonamide

Physicochemical Property Profiling Drug Design Lipophilicity Comparison

This compound is a structurally novel sulfonamide with no established bioactivity, making it a prime candidate for high-throughput screening against novel or orphan targets. Its unique N-cyclohexyl-N-methyl and 2-ethoxy-5-isopropyl substitution pattern creates a steric and electronic profile unavailable in simpler analogs like the 5-methyl derivative. Secure this precise, patent-free structure to advance structure-property relationship (SPR) studies, benchmark new catalytic methods with demanding substrates, and identify metabolic soft spots without prior art encumbrance.

Molecular Formula C18H29NO3S
Molecular Weight 339.49
CAS No. 946278-81-5
Cat. No. B2500367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-ethoxy-N-methyl-5-(propan-2-yl)benzene-1-sulfonamide
CAS946278-81-5
Molecular FormulaC18H29NO3S
Molecular Weight339.49
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N(C)C2CCCCC2
InChIInChI=1S/C18H29NO3S/c1-5-22-17-12-11-15(14(2)3)13-18(17)23(20,21)19(4)16-9-7-6-8-10-16/h11-14,16H,5-10H2,1-4H3
InChIKeyNOHIPQWEWANPPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 15 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Intelligence for N-cyclohexyl-2-ethoxy-N-methyl-5-(propan-2-yl)benzene-1-sulfonamide (946278-81-5): Basic Identity and Class Characteristics


N-cyclohexyl-2-ethoxy-N-methyl-5-(propan-2-yl)benzene-1-sulfonamide (CAS 946278-81-5) is a synthetic organic molecule belonging to the broad sulfonamide class [1]. It is characterized by a benzenesulfonamide core with cyclohexyl, N-methyl, 2-ethoxy, and 5-isopropyl substituents. Public database records indicate this compound exists primarily as a research chemical with computed physicochemical properties rather than a molecule with extensive peer-reviewed biological characterization [1]. Its molecular weight is 339.5 g/mol with a topological polar surface area of 55 Ų and a calculated XLogP3 of 4.3, suggesting moderate lipophilicity and potential for membrane permeability [1].

Sourcing Risk with N-cyclohexyl-2-ethoxy-N-methyl-5-(propan-2-yl)benzene-1-sulfonamide: Why In-Class Analogs Are Not Direct Replacements


Although the sulfonamide class is known for diverse biological activities, simple substitution with other sulfonamides is not scientifically sound for this specific compound due to its highly customized substitution pattern [1]. Based on its computed properties, the unique combination of a sterically bulky N-cyclohexyl group, an N-methyl moiety, and a 5-isopropyl-2-ethoxybenzene core can result in profoundly different steric, electronic, and conformational profiles compared to analogs with less substituted or differently positioned groups [1]. Even among close structural relatives, such as N-cyclohexyl-2-ethoxy-5-methylbenzenesulfonamide (CAS 718602-30-3), the replacement of a methyl group with an isopropyl group at the 5-position is known to alter molecular recognition, metabolic stability, and solubility in ways that are not predictable without experimental data [2]. This structural uniqueness means that sourcing this precise compound is mandatory for research programs that have identified it as a hit or lead, reinforcing the need for this product-specific evidence guide.

Quantitative Differentiation Evidence Dashboard for CAS 946278-81-5


Computed Lipophilicity and Polarity Differentiate Specific Compound from 5-Methyl Analog

Comparison of computed properties reveals the target compound has higher lipophilicity (XLogP3 = 4.3) compared to the 5-methyl analog N-cyclohexyl-2-ethoxy-5-methylbenzenesulfonamide (XLogP3 = 3.6) [1][2]. This roughly 0.7 log unit difference in partition coefficient translates to an approximately 5-fold greater predicted partitioning into octanol versus water, which can significantly affect pharmacokinetic behavior [1][2].

Physicochemical Property Profiling Drug Design Lipophilicity Comparison

Topological Polar Surface Area Supports Different Permeability Profile Versus Analog

The target compound's Topological Polar Surface Area (TPSA) is 55 Ų, which is identical to that of its 5-methyl analog [1][2]. However, the higher molecular weight (339.5 vs. 325.4 g/mol) and calculated LogP of the target compound result in a lower predicted fraction of polar surface area relative to total surface area, implying superior passive membrane permeation potential despite the same TPSA [1][2].

Membrane Permeability Drug-like Properties Structure-Property Relationship

Rotatable Bond Count Indicates Greater Conformational Flexibility Than Certain Analogs

The molecule possesses 6 rotatable bonds, arising primarily from the N-cyclohexyl, N-methyl, and 2-ethoxy substituents, plus the 5-isopropyl group [1]. This is higher than many simpler sulfonamides, which may have as few as 2-3 rotatable bonds [2]. Higher flexibility can allow the compound to adopt a bioactive conformation more easily, but it also carries an entropic penalty upon binding.

Molecular Flexibility Entropy Conformational Analysis

Absence of Biological Activity Data is a Key Differentiator for Procurement Decisions

A critical finding is the complete absence of curated biological activity data for this compound in major authoritative databases such as ChEMBL, PubChem BioAssay, and DrugBank [1]. In contrast, many sulfonamide analogs, including the 5-methyl derivative, have documented bioactivity data including target engagement and cellular assay results [2][3]. This lack of data defines the compound as a 'blank slate' for novel target discovery, offering a unique opportunity for researchers seeking unexplored chemical space.

Data Gap Analysis Procurement Risk Research Novelty

Optimal Application Domains for N-cyclohexyl-2-ethoxy-N-methyl-5-(propan-2-yl)benzene-1-sulfonamide (946278-81-5) Based on Evidence


Novel Target Discovery and Chemical Probe Development

Given the complete absence of documented biological activity [1], the compound is ideally suited for high-throughput screening campaigns against novel or orphan targets. Researchers seeking to patent new chemical matter can use it as a starting point free of prior art encumbrances. This is in contrast to the 5-methyl analog, which already has public bioactivity data and may be harder to patent. [1][3]

Pharmacokinetic Property Optimization Studies

The computed properties—XLogP3 of 4.3 [1], TPSA of 55 Ų, and 6 rotatable bonds—establish a distinct profile compared to the more explored analog (XLogP3 3.6) [2]. This makes the compound a valuable tool for structure-property relationship (SPR) studies focused on tuning lipophilicity and flexibility while maintaining the sulfonamide pharmacophore. [1][2]

Synthetic Methodology Development Involving Hindered Sulfonamides

The sterically demanding N-cyclohexyl-N-methyl and 2-ethoxy-5-isopropyl substitution pattern presents a challenging substrate for sulfonamide bond formation, making it a useful benchmark for testing new catalytic amidation or sulfonylation methods. This application is unique because the target compound's bulk is greater than the 5-methyl variant, providing a more rigorous test of reaction scope. [1][2]

Comparative Metabolism and Stability Studies

The N-methyl group is a known metabolic soft spot, and the 5-isopropyl group introduces a site for potential CYP450-mediated oxidation that differs from the 5-methyl analog. This unique substitution pattern allows direct head-to-head metabolic stability comparisons that would be confounded if the analog were substituted. Such studies are essential for lead optimization programs where metabolic soft spot identification is a key deliverable. [1][2]

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